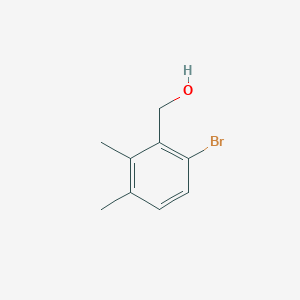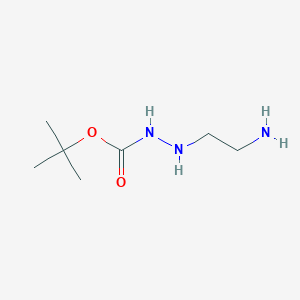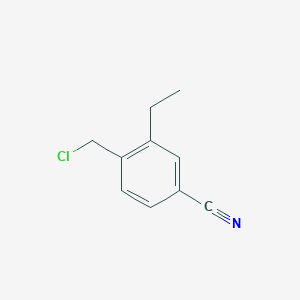
4-(Chloromethyl)-3-ethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-ethylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the fourth position and an ethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-ethylbenzonitrile can be achieved through several methods. One common approach involves the chloromethylation of 3-ethylbenzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds as follows:
Starting Material: 3-ethylbenzonitrile
Reagents: Formaldehyde, hydrochloric acid
Catalyst: Zinc chloride or aluminum chloride
Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitrile derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products
Nucleophilic Substitution: Substituted benzonitrile derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-ethylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-3-ethylbenzonitrile depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitrile group can participate in various reactions, including reduction and oxidation, to form different functional groups. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the ethyl group, making it less sterically hindered.
3-(Chloromethyl)benzonitrile: The chloromethyl group is at the third position, altering its reactivity.
4-(Bromomethyl)-3-ethylbenzonitrile: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-3-ethylbenzonitrile is unique due to the presence of both the chloromethyl and ethyl groups, which influence its reactivity and potential applications. The combination of these substituents allows for specific interactions and transformations that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-ethylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
YTDDOPBVIQQGFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





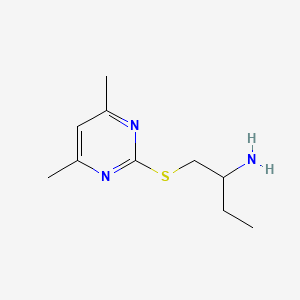

![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
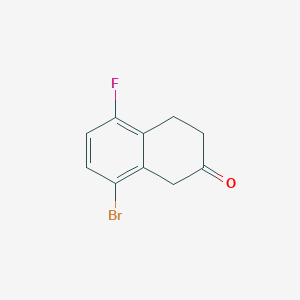
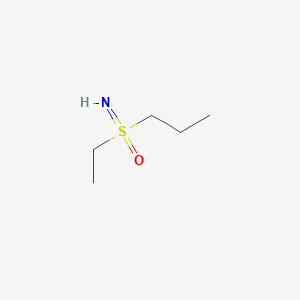
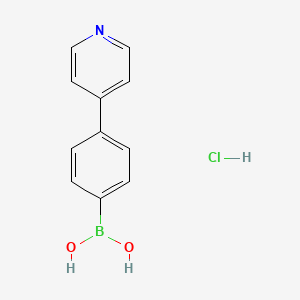
![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
